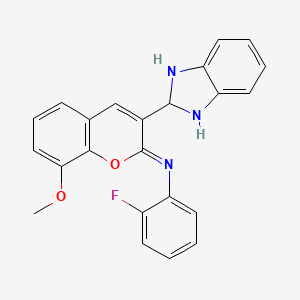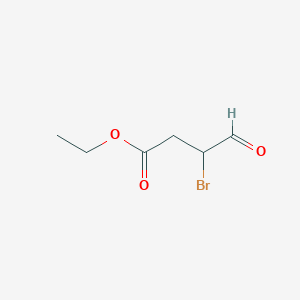
5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine, also known as 5-MSPP, is an important organic compound that has been widely studied in recent years due to its unique chemical and physical properties. 5-MSPP is a member of the pyrimidine family and is a derivative of the amino acid methionine. It has been used in a variety of scientific research applications, ranging from drug discovery to biochemistry. 5-MSPP has also been found to have a number of biochemical and physiological effects when administered in laboratory experiments.
科学研究应用
5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has a wide range of scientific research applications. It has been used in drug discovery and development, as it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been used in biochemistry, as it is a key component of the biosynthesis of methionine and other sulfur-containing amino acids. Additionally, this compound has been used in the study of protein-protein interactions, as it has been found to be an effective inhibitor of the enzyme dihydrofolate reductase.
作用机制
The exact mechanism of action of 5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine is still not fully understood. However, it is believed that this compound acts by binding to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolate. This inhibition of dihydrofolate reductase prevents the synthesis of tetrahydrofolate, leading to a decrease in the synthesis of methionine and other sulfur-containing amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a number of beneficial effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, this compound has been found to be an effective inhibitor of dihydrofolate reductase, which leads to a decrease in the synthesis of methionine and other sulfur-containing amino acids.
实验室实验的优点和局限性
The use of 5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine in laboratory experiments has a number of advantages and limitations. One of the major advantages of this compound is its high solubility in water, which makes it easy to use in a variety of experiments. Additionally, this compound is relatively stable, making it suitable for long-term storage. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the compound is toxic in high concentrations, and the synthesis of this compound is complex and time-consuming.
未来方向
There are a number of potential future directions for the use of 5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine in scientific research. One potential direction is the development of new drugs based on the compound's anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, this compound could be used to study protein-protein interactions and the biosynthesis of methionine and other sulfur-containing amino acids. Finally, this compound could be used to develop new methods for synthesizing other compounds, such as piperazine and 5-methylthio-2-pyrimidinecarboxaldehyde.
合成方法
5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine can be synthesized by a variety of methods, including the condensation reaction of piperazine and 5-methylthio-2-pyrimidinecarboxaldehyde. This reaction is typically carried out in anhydrous conditions at temperatures of 80-90°C, and yields this compound in good yields. Other methods for synthesizing this compound include the reaction of 5-methylthio-2-pyrimidinecarboxaldehyde with N-methylpiperazine, the reaction of 5-methylthio-2-pyrimidinecarboxaldehyde with piperazine hydrate, and the reaction of 5-methylthio-2-pyrimidinecarboxaldehyde with N-methylpiperazine hydrochloride.
属性
IUPAC Name |
5-methyl-2-methylsulfanyl-4-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S/c1-8-7-12-10(15-2)13-9(8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEPXXMCZSBNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2CCNCC2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B6463271.png)
![1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6463273.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(diphenylmethyl)acetamide](/img/structure/B6463283.png)
![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B6463286.png)
![methyl 7-tert-butyl-1-[(2-chlorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6463287.png)

![2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione](/img/structure/B6463296.png)
![2-(3-benzoylphenyl)-N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)propanamide](/img/structure/B6463297.png)
![7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463312.png)
![N-[(2,4-dichlorophenyl)methyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6463313.png)


![5-fluoro-6-methyl-2-[5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6463350.png)
![2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6463364.png)